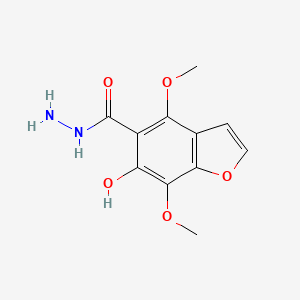
6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of hydroxy and methoxy groups on the benzofuran ring, as well as a carbohydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving suitable precursors such as 2-hydroxybenzaldehyde and 2-methoxyphenol. These reactions often require acidic or basic conditions and elevated temperatures to facilitate the cyclization process.
Introduction of Functional Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions. Reagents such as hydroxylating agents (e.g., hydrogen peroxide) and methylating agents (e.g., dimethyl sulfate) are commonly used.
Formation of Carbohydrazide Group: The carbohydrazide group can be introduced through the reaction of the benzofuran derivative with hydrazine or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbohydrazide group can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of amines and related derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and advanced functional materials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, as well as the carbohydrazide functional group, can interact with various enzymes, receptors, and other biomolecules, leading to modulation of their activity. These interactions can result in various biological effects, such as inhibition of microbial growth, scavenging of free radicals, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylic acid
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxamide
- 6-Hydroxy-4,7-dimethoxybenzofuran-5-carboxylate
Uniqueness
6-Hydroxy-4,7-dimethoxybenzofuran-5-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The combination of hydroxy, methoxy, and carbohydrazide groups in a single molecule provides a versatile scaffold for further chemical modifications and exploration of its diverse applications.
Propiedades
Número CAS |
88258-59-7 |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbohydrazide |
InChI |
InChI=1S/C11H12N2O5/c1-16-8-5-3-4-18-9(5)10(17-2)7(14)6(8)11(15)13-12/h3-4,14H,12H2,1-2H3,(H,13,15) |
Clave InChI |
XYYFOBXXPUCSPK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


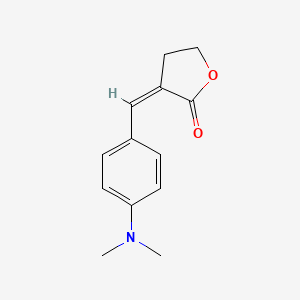
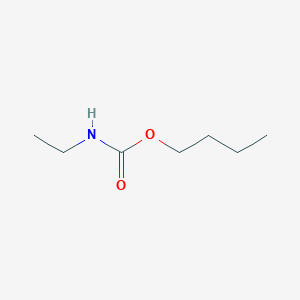
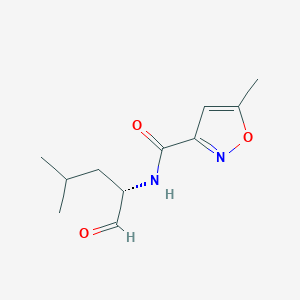
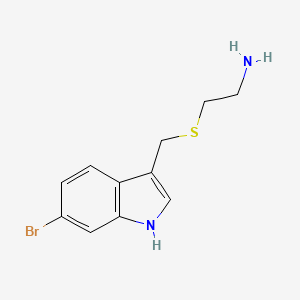
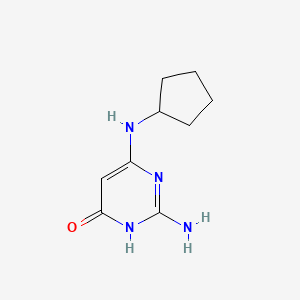
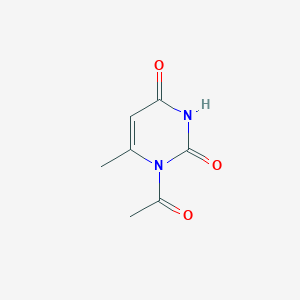
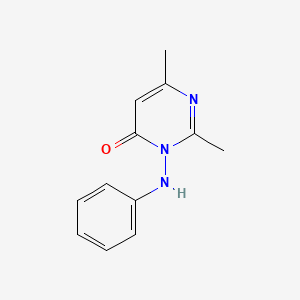
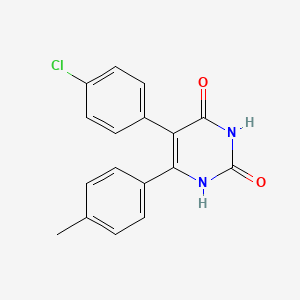
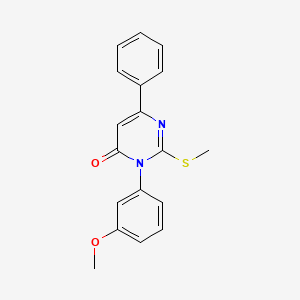
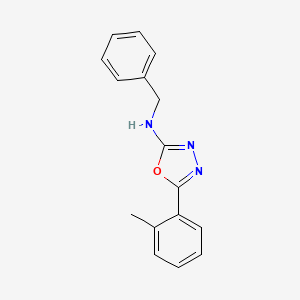
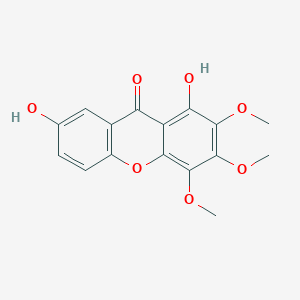
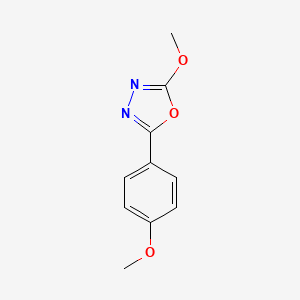
![5,5'-Diphenyl-[3,3'-bifuran]-2,2'(3H,3'H)-dione](/img/structure/B15212458.png)
![1-Butanone, 3-methyl-1-[5-methyl-3,6-bis(1-methylpropyl)pyrazinyl]-](/img/structure/B15212460.png)
